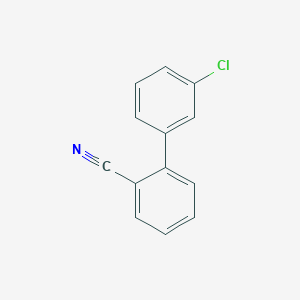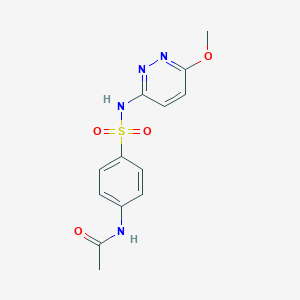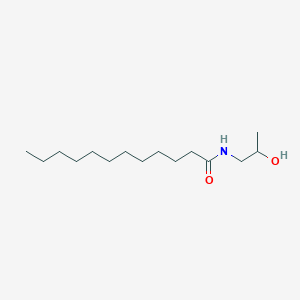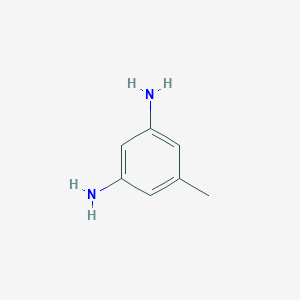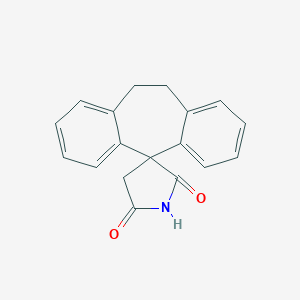
Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro- is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro- is not fully understood. However, it has been proposed that the compound exerts its effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways.
生化学的および生理学的効果
Studies have shown that Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro- exhibits a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress. Additionally, it has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro- is its versatility. It can be easily synthesized and modified to suit specific research needs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain assays.
将来の方向性
There are several potential future directions for research involving Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro-. Some possible areas of investigation include:
1. Further elucidation of the compound's mechanism of action.
2. Exploration of its potential use as a therapeutic agent for various diseases.
3. Investigation of its potential use as a fluorescent probe in biological imaging.
4. Development of new synthetic methods for the compound to improve its solubility and other properties.
In conclusion, Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro- is a compound with significant potential for various applications in the scientific community. Its versatility and range of effects make it an attractive target for further research in the future.
合成法
The synthesis of Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro- involves the reaction of a cycloheptene derivative with a pyrrolidine derivative in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction mechanism, resulting in the formation of the spirocyclic compound.
科学的研究の応用
Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro- has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. Additionally, it has been investigated for its potential use as a fluorescent probe in biological imaging.
特性
CAS番号 |
1034-46-4 |
|---|---|
製品名 |
Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidine)-2',5'-dione, 10,11-dihydro- |
分子式 |
C18H15NO2 |
分子量 |
277.3 g/mol |
IUPAC名 |
spiro[pyrrolidine-3,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-2,5-dione |
InChI |
InChI=1S/C18H15NO2/c20-16-11-18(17(21)19-16)14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)18/h1-8H,9-11H2,(H,19,20,21) |
InChIキー |
SWXGTCKIGMOVFI-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C3(CC(=O)NC3=O)C4=CC=CC=C41 |
正規SMILES |
C1CC2=CC=CC=C2C3(CC(=O)NC3=O)C4=CC=CC=C41 |
同義語 |
10,11-Dihydrospiro[5H-dibenzo[a,d]cycloheptene-5,3'-pyrrolidine]-2',5'-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



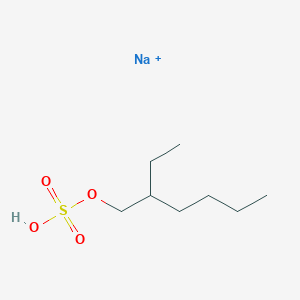
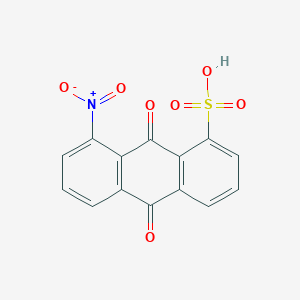
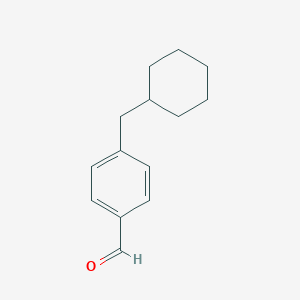
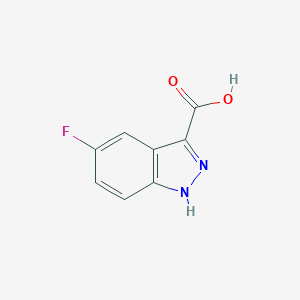
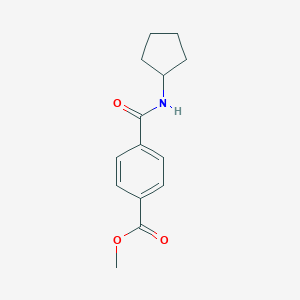
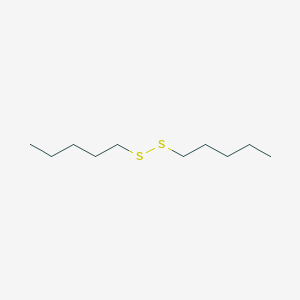
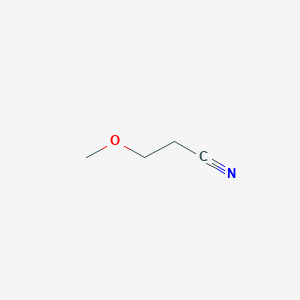
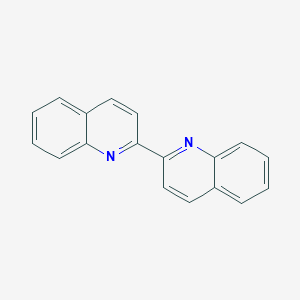
![Dibenzo[bc,ef]coronene](/img/structure/B90524.png)
